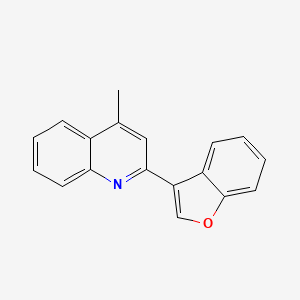
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique structure characterized by a cyclooctatriene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol typically involves the enantioselective intermolecular [2+2] photocycloaddition reaction of cyclic enones with olefins. This reaction is performed under specific conditions, often using a chiral oxazaborolidine-AlBr3 Lewis acid complex to promote high enantioselectivity . The reaction yields moderate to good results, with enantioselectivity ranging from 82% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining enantioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of (1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl: Shares a similar cyclohexene ring structure.
(1R,6R)-2-Succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: Contains a similar cyclohexadiene ring system.
Uniqueness
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol is unique due to its specific cyclooctatriene ring system and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
830329-99-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,6R)-6-ethylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(11)8-7-9/h3-11H,2H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
OSLCSLOSIMFOSL-NXEZZACHSA-N |
Isomerische SMILES |
CC[C@@H]1C=CC=C[C@H](C=C1)O |
Kanonische SMILES |
CCC1C=CC=CC(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

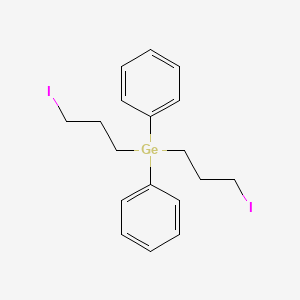
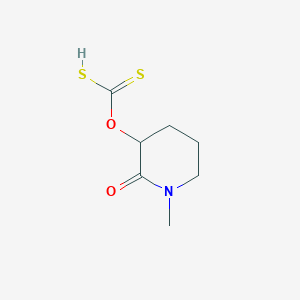

![Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-](/img/structure/B14205808.png)
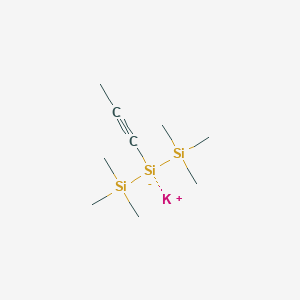
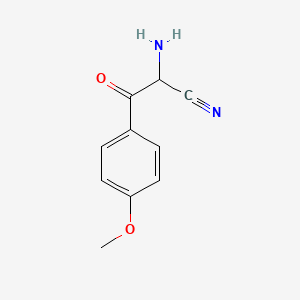
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
